molecular formula C11H20O2 B8361469 4-Hexenoic acid, 2,2,5-trimethyl-, ethyl ester

4-Hexenoic acid, 2,2,5-trimethyl-, ethyl ester

Cat. No.: B8361469
M. Wt: 184.27 g/mol
InChI Key: GHXNOADWTDSHDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Hexenoic acid, 2,2,5-trimethyl-, ethyl ester is a useful research compound. Its molecular formula is C11H20O2 and its molecular weight is 184.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H20O2

Molecular Weight

184.27 g/mol

IUPAC Name

ethyl 2,2,5-trimethylhex-4-enoate

InChI

InChI=1S/C11H20O2/c1-6-13-10(12)11(4,5)8-7-9(2)3/h7H,6,8H2,1-5H3

InChI Key

GHXNOADWTDSHDJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)(C)CC=C(C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 101.2 g of diisopropylamine in 125 ml of absolute tetrahydrofuran was combined under argon at -20° C. dropwise with 610 ml of a 1.64 N butyllithium solution in hexane. The temperature was allowed to rise for a short time to about 0° C. and then, at -50° to -60° C., 116 g of ethyl isobutyrate was added dropwise to the lithium diisopropylamide solution. The reaction solution was stirred for one hour at 0° C., then cooled to -40° C. and thereafter added to a solution of 200 g of 4-bromo-2-methyl-2-butene (dimethylallyl bromide) in 60 ml of absolute dimethyl sulfoxide, maintained at -20° C. While allowing the temperature to rise to room temperature, the reaction mixture was agitated for 60 hours and then combined with 250 ml of saturated sodium chloride solution. The organic phase was separated, and the aqueous phase was extracted five times with respectively 200 ml of a 1/1 mixture of ether and hexane. The combined organic phases were washed neutral with 0.5 N hydrochloric acid and saturated sodium chloride solution, dried over magnesium sulfate, and concentrated on a forced circulation evaporator. The residue was distilled under vacuum, thus obtaining 91.5 g of the desired ester, bp13 76°-81° C.
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101.2 g
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116 g
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200 g
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60 mL
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250 mL
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125 mL
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